N-(3-(3-甲基异噁唑-5-基)丙基)噻吩-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

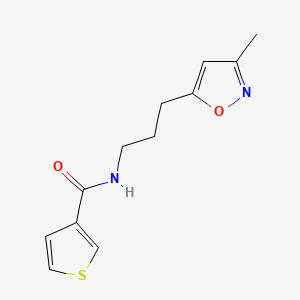

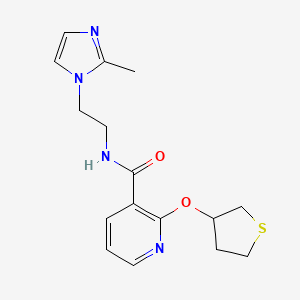

“N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-3-carboxamide” is a chemical compound used in scientific research. It has versatile properties that make it suitable for various applications such as drug development, material synthesis, and organic electronics. Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .

Synthesis Analysis

Isoxazole derivatives can be synthesized via a one-pot green approach . The synthetic community has been highly affected by the diversity-oriented synthesis and ideas of adaptable multicomponent processes . The efficiency of these methods is judged by the involvement of non-toxic and cost-effective catalysts, ease of handling & incorporation of a variety of substrates .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The energy similarities between the interaction of the first sites NH amide ⋯O C amide and the symmetric sites NH amide ⋯N isox were found to contribute to their formation .Chemical Reactions Analysis

The presence of DMSO resulted in the formation of form 1III, where the solvent molecule disrupted amide-amide interactions . The first nuclei are more stable than forms 1I and 1II . The compound of N1, N2 -bis (5-methylisoxazol-3-yl)oxalamide ( 2) was used as a comparison, and through the absence of polymorphs, revealed that the central carbon in molecule 1 allows a flexible adaptation that leads to the three forms .科学研究应用

Polymorphism Research

The compound has been used in the study of polymorphism in amide-containing compounds . The supramolecular architectures of these compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored using this compound .

Crystallization Mechanisms

This compound has been used to propose crystallization mechanisms based on supramolecular clusters . The energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation .

Antimicrobial Activity

The compound has shown antimicrobial activity against various bacterial strains . It has been used in the synthesis of Sulfamethoxazole derivatives, which were examined for antifibrinolytic and antimicrobial activities.

Antifungal Activity

The compound has been used in the synthesis of antifungal drugs . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Drug Discovery

The compound has been used in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

Organic Synthesis

The compound has been used in organic synthesis . 1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis .

未来方向

The future directions for “N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-3-carboxamide” could include further exploration of its potential applications in pharmaceutical industries and other fields. More research could also be conducted to understand its mechanism of action and to develop new synthetic strategies .

作用机制

Target of Action

They have been associated with a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Isoxazole derivatives have been shown to exhibit a variety of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . These activities suggest that isoxazole compounds may interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .

Result of Action

The wide range of biological activities associated with isoxazole derivatives suggests that this compound may have diverse molecular and cellular effects .

Action Environment

It’s known that factors such as solvents and the presence or absence of certain interactions can modulate the competition between amide-containing isoxazole compounds .

属性

IUPAC Name |

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-9-7-11(16-14-9)3-2-5-13-12(15)10-4-6-17-8-10/h4,6-8H,2-3,5H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHKTTDSMLRRLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCNC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-methylisoxazol-5-yl)propyl)thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2718236.png)

![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B2718242.png)

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2718243.png)

![5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2718244.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2718245.png)

![4-ethoxy-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2718246.png)

![N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2718250.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide](/img/structure/B2718253.png)